molecular formula C11H9ClFNO3 B2745231 1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1291837-07-4

1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2745231
CAS No.: 1291837-07-4
M. Wt: 257.65
InChI Key: BKZJAHWBSYZSGT-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group attached to a pyrrolidine ring with a carboxylic acid functional group. The presence of both chlorine and fluorine atoms in the phenyl ring imparts distinct chemical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chloro-fluorobenzene derivative reacts with the pyrrolidine intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and catalytic processes.

Chemical Reactions Analysis

1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Hydrolysis: The carboxylic acid group can be hydrolyzed to form corresponding carboxylate salts in the presence of bases.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The unique chemical properties of the compound make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers investigate its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents in the phenyl ring can enhance the compound’s binding affinity to target proteins, influencing their activity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the observed therapeutic effects.

Comparison with Similar Compounds

1-(2-Chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a different position of the fluorine atom, which can affect its chemical properties and biological activity.

    1-(2-Bromo-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid:

    1-(2-Chloro-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid: The methyl group can influence the compound’s lipophilicity and biological interactions.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-chloro-5-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO3/c12-8-2-1-7(13)4-9(8)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZJAHWBSYZSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=C(C=CC(=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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